molecular formula C14H15ClFN3O2 B5117368 N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea

N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea

Cat. No. B5117368
M. Wt: 311.74 g/mol
InChI Key: CJURHUGWZFJMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea, also known as BRD-7232, is a small molecule inhibitor that has been developed for its potential therapeutic applications in cancer treatment. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising anti-cancer properties.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea involves the selective inhibition of BET proteins, which are involved in the regulation of gene expression in cancer cells. By inhibiting the activity of these proteins, N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea can effectively block the growth and proliferation of cancer cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of BET proteins, it can also induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. Furthermore, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea is its high selectivity for BET proteins, which makes it a powerful tool for studying the role of these proteins in cancer biology. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.

Future Directions

There are a number of future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea and its potential therapeutic applications in cancer treatment. One area of interest is the development of more potent derivatives of this compound, which may be more effective in suppressing tumor growth. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea, which may help to guide its clinical development. Finally, the combination of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea with other anti-cancer agents may have synergistic effects, leading to improved therapeutic outcomes.

Synthesis Methods

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea involves a multi-step process that begins with the reaction of 4-chloro-2-fluoroaniline with tert-butyl isocyanide to form the corresponding isocyanide intermediate. This intermediate is then reacted with ethyl glyoxylate to form the isoxazole ring, which is subsequently hydrolyzed to form the final product, N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea.

Scientific Research Applications

N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of a family of enzymes known as bromodomain and extra-terminal domain (BET) proteins, which play a critical role in regulating gene expression in cancer cells. By inhibiting the activity of these proteins, N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea can effectively block the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-chloro-2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClFN3O2/c1-14(2,3)11-7-12(19-21-11)18-13(20)17-10-5-4-8(15)6-9(10)16/h4-7H,1-3H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJURHUGWZFJMJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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